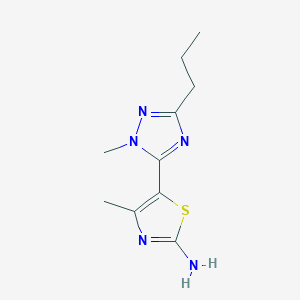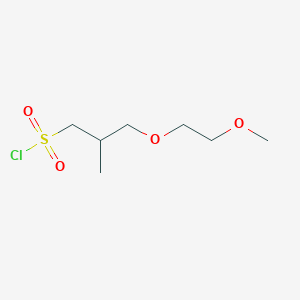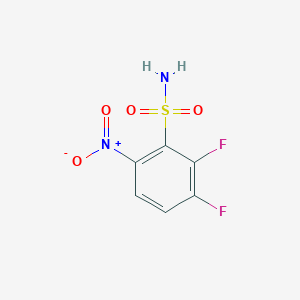
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO4S. It is a sulfonyl chloride derivative that features a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran-3-ylmethanol with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the tetrahydrofuran ring.
Benzenesulfonyl Chloride: Contains an aromatic ring instead of the tetrahydrofuran ring, leading to different reactivity and applications.
Tosyl Chloride: A sulfonyl chloride with a toluene ring, commonly used in organic synthesis.
Uniqueness
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds where the tetrahydrofuran moiety is desired, such as in certain pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C9H17ClO4S |
|---|---|
Peso molecular |
256.75 g/mol |
Nombre IUPAC |
2-(oxolan-3-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c1-2-8(7-15(10,11)12)5-14-9-3-4-13-6-9/h8-9H,2-7H2,1H3 |
Clave InChI |
ASWCVLVNKMFLJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC1CCOC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


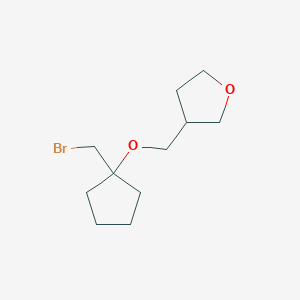
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)
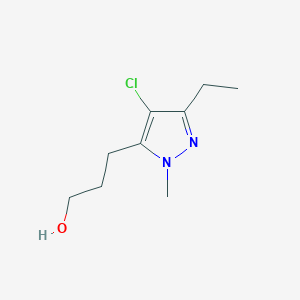
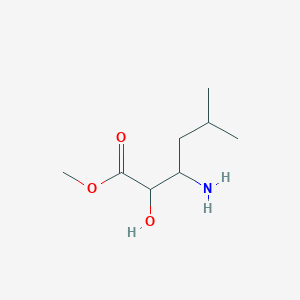
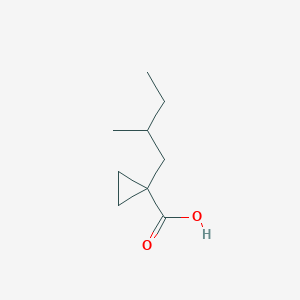
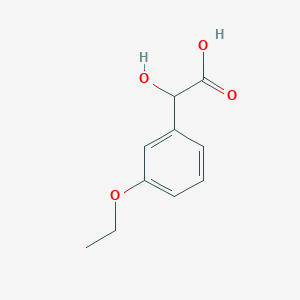
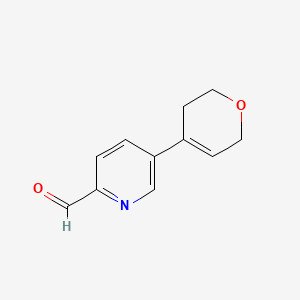
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)
